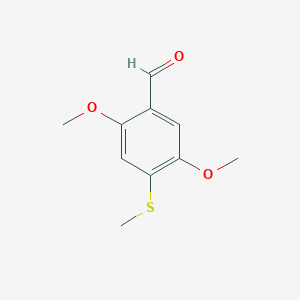

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Description

Properties

IUPAC Name |

2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXDQKWXGOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346344 | |

| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-04-8 | |

| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a vast array of complex molecules, particularly within the pharmaceutical and materials science sectors. Among these, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde stands out as a compound of significant interest. Its unique substitution pattern, featuring two electron-donating methoxy groups and a sulfur-containing methylsulfanyl group, imparts distinct electronic and steric properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, safety considerations, and potential applications, with a focus on its role as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, confirmed by its IUPAC name, is a crystalline solid.[1] A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

| Property | Value | Source |

| IUPAC Name | 2,5-dimethoxy-4-methylsulfanylbenzaldehyde | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₃S | PubChem[1] |

| Molecular Weight | 212.27 g/mol | PubChem[1] |

| CAS Number | 61638-04-8 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

The synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is most effectively achieved through a two-step process starting from the commercially available 2,5-dimethoxybenzaldehyde. This strategy involves an initial electrophilic aromatic substitution (bromination) followed by a nucleophilic aromatic substitution.

Figure 1: Synthetic workflow for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

Step 1: Bromination of 2,5-Dimethoxybenzaldehyde

The first step is the regioselective bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the para position relative to the methoxy group at C2.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude 4-bromo-2,5-dimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

The second step involves a nucleophilic aromatic substitution reaction where the bromide in 4-bromo-2,5-dimethoxybenzaldehyde is displaced by a methylsulfanyl group using sodium thiomethoxide. The presence of the electron-withdrawing aldehyde group and the activating methoxy groups facilitates this substitution.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Nucleophile Addition: Add sodium thiomethoxide (1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aldehyde (-CHO) | ~10.2 | ~189 |

| Aromatic-H (at C3) | ~7.3 | ~115 |

| Aromatic-H (at C6) | ~7.1 | ~112 |

| Methoxy (-OCH₃ at C2) | ~3.9 | ~56 |

| Methoxy (-OCH₃ at C5) | ~3.8 | ~55 |

| Methylsulfanyl (-SCH₃) | ~2.5 | ~15 |

| Aromatic-C (quaternary) | - | ~158, ~155, ~125, ~120 |

Applications in Drug Discovery and Medicinal Chemistry

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Substituted benzaldehydes are well-established precursors for various classes of compounds, including:

-

Phenethylamines and Amphetamines: The aldehyde functionality can undergo condensation reactions with nitroalkanes (Henry reaction) followed by reduction to yield substituted phenethylamines, a class of compounds known for their diverse pharmacological effects.

-

Schiff Bases: The aldehyde can react with primary amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antioxidant and radioprotective properties.[1]

-

Heterocyclic Compounds: The aldehyde group is a versatile handle for the construction of various heterocyclic ring systems that are prevalent in many drug scaffolds.

The presence of the methylsulfanyl group is of particular interest as sulfur-containing compounds are known to play crucial roles in biological systems and often exhibit a range of bioactivities.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical entity and by considering the hazards of its precursors and structurally related compounds.

Hazard Analysis:

-

Precursor Hazards: The precursor, 2,5-dimethoxybenzaldehyde, is known to cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

-

General Benzaldehyde Hazards: Benzaldehydes, in general, can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[2]

-

Organosulfur Compounds: While specific toxicity data is lacking, organosulfur compounds can have varied toxicological profiles, and appropriate care should be taken to avoid exposure.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. The well-defined two-step synthesis from readily available starting materials makes it an attractive intermediate for the development of novel compounds. While further research is needed to fully elucidate its biological activity and toxicological profile, its structural features suggest a high potential for the discovery of new bioactive molecules. Researchers and scientists are encouraged to employ the provided synthetic protocols and safety guidelines to explore the full potential of this versatile compound.

References

-

PubChem. Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Rhodium Archive. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [Link]

-

PubMed. Synthesis and biological activity of sulfur-containing aryl-aldehyde Schiff bases. National Center for Biotechnology Information. [Link]

Sources

Structural Elucidation: The Foundation of Spectral Interpretation

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the compound's spectral data, ensuring a thorough understanding of its molecular structure and proton environments.

Before interpreting a spectrum, a clear understanding of the molecule's structure is paramount. 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (IUPAC Name: 2,5-dimethoxy-4-methylsulfanylbenzaldehyde) possesses a substituted benzene ring with five distinct proton environments, which are key to its unique ¹H NMR signature.[1]

The structure contains:

-

An aldehyde proton (-CHO).

-

Two aromatic protons on the benzene ring.

-

Two distinct methoxy group protons (-OCH₃).

-

One methylsulfanyl group proton (-SCH₃).

Each of these proton groups will produce a unique signal in the ¹H NMR spectrum, characterized by its chemical shift, integration, and multiplicity.

Caption: Molecular structure with distinct proton environments highlighted.

Principles of ¹H NMR and Predictive Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value).[2]

-

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing and exhibits significant magnetic anisotropy. This combination strongly deshields the attached proton, causing it to resonate far downfield.[3][4]

-

Methoxy Groups (-OCH₃): The oxygen atom is electronegative, but its lone pairs donate electron density into the aromatic ring via resonance. This is a shielding effect, particularly at the ortho and para positions.[5]

-

Methylsulfanyl Group (-SCH₃): The sulfur atom is less electronegative than oxygen, and its ability to donate electron density is also significant, leading to a shielding effect.

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split.[6] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For aromatic protons, typical coupling constants are J-ortho (³J) = 7–10 Hz and J-meta (⁴J) = 2–3 Hz.[5] Long-range coupling over four or more bonds is also possible, especially in conjugated systems.[7]

Based on these principles, we can predict the ¹H NMR spectrum of the title compound.

Detailed Spectral Assignment

Aldehyde Proton (-CHO)

-

Predicted Chemical Shift (δ): ~10.4 ppm. The aldehyde proton is consistently found in the δ 9-10 ppm region.[8] Given the electronic effects of the other substituents, a value at the higher end of this range is expected.

-

Integration: 1H.

-

Multiplicity: Singlet. This proton has no adjacent proton neighbors to couple with.

Aromatic Protons (H-3 and H-6)

The two aromatic protons are in distinct chemical environments.

-

Proton H-3: This proton is positioned ortho to the strongly electron-withdrawing aldehyde group and ortho to an electron-donating methoxy group. The deshielding effect of the aldehyde is expected to dominate, placing this signal further downfield than H-6.

-

Proton H-6: This proton is situated ortho to an electron-donating methoxy group and meta to the aldehyde group. It will be more shielded than H-3.

-

Predicted Chemical Shifts (δ):

-

H-3: ~7.3 ppm

-

H-6: ~7.0 ppm

-

-

Integration: 1H each.

-

Multiplicity: Both protons are expected to appear as singlets. They are meta to each other, and the expected meta coupling (⁴J) is very small (~2-3 Hz), which may not be resolved on lower-field spectrometers, resulting in apparent singlets.[6]

Methoxy Protons (-OCH₃)

The two methoxy groups are non-equivalent.

-

C2-OCH₃: This group is adjacent to the electron-withdrawing aldehyde group.

-

C5-OCH₃: This group is flanked by the other methoxy group and the methylsulfanyl group.

-

Predicted Chemical Shifts (δ): ~3.9 ppm. Due to their slightly different environments, they will likely appear as two distinct singlets, very close to each other.

-

Integration: 3H each.

-

Multiplicity: Two singlets.

Methylsulfanyl Proton (-SCH₃)

-

Predicted Chemical Shift (δ): ~2.5 ppm. This is a typical range for a methyl group attached to a sulfur atom which is, in turn, bonded to an aromatic ring. Data for the similar compound 4-(Methylthio)benzaldehyde shows this peak at 2.53 ppm.[9]

-

Integration: 3H.

-

Multiplicity: Singlet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde (-CHO) | 1H | ~10.4 | Singlet (s) |

| Aromatic H-3 | 1H | ~7.3 | Singlet (s) |

| Aromatic H-6 | 1H | ~7.0 | Singlet (s) |

| Methoxy (C2-OCH₃) | 3H | ~3.9 | Singlet (s) |

| Methoxy (C5-OCH₃) | 3H | ~3.9 | Singlet (s) |

| Methylsulfanyl (-SCH₃) | 3H | ~2.5 | Singlet (s) |

Standard Experimental Protocol for ¹H NMR Acquisition

To empirically validate the predicted spectrum, a standardized experimental procedure is essential. The following protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Step 2: Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

Set acquisition parameters:

-

Pulse Angle: 90° pulse.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

-

-

Initiate the acquisition.

Step 3: Data Processing

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

The Influence of Solvent Choice

It is critical to recognize that chemical shifts can be influenced by the choice of solvent.[11] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to their magnetic anisotropy.[12] These interactions can be exploited to resolve overlapping signals but also mean that spectra recorded in different solvents may not be directly comparable without careful consideration.[13] For consistency, reporting the solvent used is standard and mandatory practice.

Conclusion

The ¹H NMR spectrum of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a powerful tool for its structural verification. The spectrum is characterized by six distinct singlets, corresponding to the aldehyde, two aromatic, two methoxy, and one methylsulfanyl proton environments. The predicted downfield shift of the aldehyde proton, the specific locations of the aromatic protons, and the characteristic signals for the methoxy and methylsulfanyl groups provide a definitive fingerprint for the molecule. By following a rigorous experimental protocol, researchers can obtain high-quality data that validates this structure, ensuring the identity and purity of the compound for applications in research and development.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

- Cavaleiro, J. A. S. (1987). "Solvent effects" in 1H NMR spectroscopy: A simple undergraduate experiment.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2007). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

-

Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

Thieme. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

YouTube. (2019). H NMR coupling and coupling constants. Retrieved from [Link]

-

Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

AA Blocks. (n.d.). 2,5-Dimethoxy-4-(methylthio)benzaldehyde. Retrieved from [Link]

-

Rhodium Archive. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved from [Link]

Sources

- 1. 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | C10H12O3S | CID 611399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

Mass spectrometry of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Introduction

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry and drug development. Its unique structure, featuring two electron-donating methoxy groups and a sulfur-containing methylsulfanyl group, presents distinct characteristics during mass spectrometric analysis. Understanding its ionization behavior and fragmentation patterns is crucial for unambiguous identification, structural elucidation, and quantification in complex matrices.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometry of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict and explain its fragmentation pathways under Electron Ionization (EI), and provide field-proven experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties & Analytical Considerations

The analytical strategy for any molecule is fundamentally guided by its physicochemical properties. The functional groups of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde—an aldehyde, two ethers (methoxy), and a thioether (methylsulfanyl)—dictate its behavior in a mass spectrometer. The alkoxy and alkylthio groups are generally electron-donating, which can influence the stability of the aromatic ring and its fragment ions[1].

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃S | PubChem CID 611399[2] |

| Average Molecular Weight | 212.27 g/mol | PubChem CID 611399[2] |

| Monoisotopic (Exact) Mass | 212.05071541 Da | PubChem CID 611399[2] |

The compound's moderate molecular weight and the presence of both polar (carbonyl, ether) and non-polar (aromatic ring, methyl groups) moieties make it amenable to analysis by both GC-MS and LC-MS, though the choice of technique depends on the specific analytical goal.

Ionization Methodologies: A Strategic Selection

The choice of ionization source is the most critical decision in developing a robust mass spectrometric method. The objective—whether comprehensive structural elucidation or sensitive quantification—dictates the optimal approach.

Electron Ionization (EI) for GC-MS

Expert Rationale: For pure compound identification and structural confirmation, Electron Ionization (EI) is the gold standard. As a hard ionization technique, it imparts significant energy into the molecule, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and de novo structural elucidation. The volatility of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde makes it an excellent candidate for GC-MS analysis.

Soft Ionization for LC-MS (APCI and ESI)

Expert Rationale: When dealing with complex matrices, requiring higher sensitivity, or analyzing thermally labile analogues, LC-MS is the preferred platform. Soft ionization techniques are designed to generate intact molecular or pseudomolecular ions with minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is exceptionally well-suited for molecules of intermediate polarity that are volatile enough to be vaporized in the source. It has proven to be a robust and efficient method for the direct analysis of sulfur-containing compounds, often providing superior performance over other techniques for this class of molecule[3]. For this target analyte, APCI is the recommended starting point for LC-MS method development.

-

Electrospray Ionization (ESI): While ESI is a workhorse for polar and ionizable compounds, its efficiency for less basic molecules like this benzaldehyde can be limited. However, a key phenomenon to be aware of is the potential for in-source reactions. When using methanol as a solvent, aromatic aldehydes can undergo a gas-phase aldol reaction in the ESI source, leading to the formation of an unexpected but diagnostic [M+15]⁺ ion[4]. Furthermore, sulfur-containing compounds can be intentionally derivatized (e.g., methylated) to form sulfonium salts, which are highly responsive in positive-ion ESI[5].

The following diagram illustrates the decision-making process for selecting the appropriate ionization technique.

Caption: Workflow for selecting the optimal mass spectrometry ionization technique.

Elucidation of EI Fragmentation Pathways

Based on public spectral data and established fragmentation principles for aromatic aldehydes and sulfur-containing compounds, we can predict the primary fragmentation pathways for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

The molecular ion ([M]⁺•) is observed at m/z 212 [2].

Key Fragmentation Routes:

-

Loss of a Methyl Radical (•CH₃): The most significant initial fragmentation is the loss of 15 Da to form a stable, even-electron cation at m/z 197 [2]. This loss can originate from either a methoxy group or the methylsulfanyl group. The resulting resonance-stabilized structure makes this a highly favored pathway.

-

α-Cleavage of Aldehydic Hydrogen (Loss of H•): A hallmark of aldehyde mass spectra is the loss of the hydrogen atom from the carbonyl group, resulting in an [M-1]⁺ peak[6]. This yields a highly stable acylium ion at m/z 211 . In aromatic aldehydes, this peak is often prominent due to resonance stabilization[7].

-

Loss of the Formyl Group (Loss of •CHO or H• + CO): The molecule can fragment by two mechanisms to yield an ion at m/z 183 . This can occur via direct loss of the formyl radical (•CHO, 29 Da) or by a sequential loss of a hydrogen radical followed by carbon monoxide (CO, 28 Da) from the m/z 211 ion[8].

-

Cleavage of the Thio-methyl Group (Loss of •SCH₃): Loss of the entire methylsulfanyl radical (47 Da) is another plausible pathway, which would produce a fragment ion at m/z 165 .

-

Further Fragmentation: The primary fragment at m/z 197 can subsequently lose carbon monoxide (28 Da) to produce an ion at m/z 169 .

The following diagram illustrates the proposed fragmentation cascade.

Caption: Proposed EI fragmentation pathways for the target molecule.

Summary of Key Fragment Ions:

| m/z | Proposed Ion Formula | Neutral Loss | Description |

| 212 | [C₁₀H₁₂O₃S]⁺• | - | Molecular Ion (M⁺•) |

| 211 | [C₁₀H₁₁O₃S]⁺ | H• | α-Cleavage of aldehydic proton |

| 197 | [C₉H₉O₃S]⁺ | •CH₃ | Loss of a methyl radical |

| 183 | [C₉H₁₁O₂S]⁺ | •CHO | Loss of the formyl radical |

| 165 | [C₉H₉O₃]⁺ | •SCH₃ | Loss of the methylsulfanyl radical |

| 169 | [C₈H₉O₂S]⁺ | •CH₃, CO | Sequential loss from M⁺• |

Experimental Protocols

The following protocols provide robust starting points for the analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. All protocols should be validated with certified reference standards.

Protocol 4.1: GC-MS Analysis for Structural Identification

This protocol is designed for high-resolution separation and the generation of a clean, reproducible EI spectrum for library creation or matching.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1.0 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B GC/MSD or equivalent single quadrupole.

-

-

GC Method:

-

Injection Port: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40 - 450.

-

Solvent Delay: 3 minutes.

-

Protocol 4.2: LC-MS Analysis for Quantification

This protocol uses APCI for robust ionization and is suitable for quantifying the analyte in solution or simple matrices.

-

Sample Preparation:

-

Prepare stock solutions in methanol or acetonitrile.

-

Dilute samples to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) using the initial mobile phase composition.

-

-

Instrumentation:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

MS System: Waters Xevo TQ-S or equivalent tandem quadrupole.

-

-

LC Method:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS Method (APCI):

-

Ionization Mode: APCI, Positive.

-

Corona Current: 4.0 µA.

-

Vaporizer Temperature: 400°C.

-

Capillary Voltage: 3.0 kV.

-

Acquisition Mode: Selected Ion Recording (SIR) for sensitivity or Full Scan for method development.

-

SIR Ion: m/z 212.05 (for the protonated molecule [M+H]⁺, though APCI can also produce the radical cation M⁺•).

-

Conclusion

The mass spectrometric analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a multifaceted task that benefits from a strategic approach. Electron Ionization provides a rich fragmentation pattern essential for structural confirmation, with key fragments appearing at m/z 197 ([M-CH₃]⁺) and m/z 211 ([M-H]⁺). For analyses requiring liquid chromatography, APCI stands out as a robust ionization technique for this class of sulfur-containing aromatics. By understanding the interplay between the molecule's structure and the chosen analytical technique, researchers can confidently identify, characterize, and quantify this compound, facilitating its application in pharmaceutical and chemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 602019, 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link].

-

Wikipedia (2023). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link].

-

Chemsrc (n.d.). 2,5-Dimethoxy-4-methyl-benzaldehyde. Retrieved from [Link].

-

Chemistry Stack Exchange (2016). EI-MS: M-28 peak in aldehydes. Retrieved from [Link].

-

Analytical Methods (2023). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Retrieved from [Link].

-

Chemistry LibreTexts (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link].

-

ResearchGate (2018). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Retrieved from [Link].

-

PubMed (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Retrieved from [Link].

-

JoVE (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link].

-

YouTube (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link].

- Google Patents (2003). Process for preparing 2,5-dimethoxy benzaldehyde.

-

ACS Publications (1994). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Retrieved from [Link].

-

Ingenieria Analitica Sl (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link].

-

PubMed (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | C10H12O3S | CID 611399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes & Protocols: The Utility of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde as a Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Benzaldehyde Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. Substituted benzaldehydes are a cornerstone of synthetic medicinal chemistry, serving as versatile precursors for a multitude of heterocyclic and non-heterocyclic compounds.[1] Among these, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde emerges as a scaffold of significant interest. Its unique substitution pattern—featuring two electron-donating methoxy groups and a lipophilic, polarizable methylsulfanyl group—provides a rich electronic and steric environment for molecular design.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate. We will delve into field-proven synthetic protocols, explore its derivatization into biologically relevant molecules such as Schiff bases and phenethylamines, and provide standardized methodologies for their subsequent biological evaluation. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Synthesis of the Core Scaffold: 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

The most reliable and scalable synthesis of the title compound begins with the commercially available 2,5-dimethoxybenzaldehyde. The strategy involves a two-step process: regioselective bromination followed by a nucleophilic aromatic substitution to install the methylsulfanyl moiety.

Synthetic Workflow Overview

The overall transformation is depicted below, highlighting the key intermediate and reaction sequence.

Caption: Two-step synthesis of the target benzaldehyde.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes.[2]

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde (Intermediate)

-

Rationale: Acetic acid serves as a polar protic solvent that facilitates the electrophilic bromination of the electron-rich aromatic ring. The bromine is directed to the para-position relative to the aldehyde group due to the strong activating and ortho-, para-directing effects of the two methoxy groups. Simple recrystallization provides a straightforward method for purification.[2]

-

Procedure:

-

In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add bromine (1.05 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL per gram of starting aldehyde). A precipitate will form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 4-bromo-2,5-dimethoxybenzaldehyde as a white or off-white solid.

-

Step 2: Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

-

Rationale: This step involves a nucleophilic aromatic substitution. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. Potassium carbonate (K₂CO₃) is a mild base used to deprotonate the thiol (methyl mercaptan, CH₃SH), generating the more nucleophilic thiolate anion in situ. This approach is often more convenient than preparing sodium mercaptides with hazardous reagents like NaH.[2]

-

Procedure:

-

To a solution of 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in DMF (approx. 10 mL per gram) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Add methyl mercaptan (CH₃SH, typically as a solution in DMF or another solvent, 1.2 eq) or sodium thiomethoxide (NaSMe, 1.2 eq) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the conversion if necessary. Monitor by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to afford the final product.

-

Application in Lead Generation: Synthesis of Bioactive Derivatives

The true value of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde lies in its ability to serve as a starting point for libraries of potential drug candidates. The aldehyde functionality is a reactive handle for numerous chemical transformations.

Application Focus 1: Synthesis of Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) group, are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The reaction is a straightforward condensation.

Caption: General synthesis of Schiff base derivatives.

Protocol: General Procedure for Schiff Base Synthesis

-

Rationale: The reaction is typically catalyzed by a few drops of a strong acid (like sulfuric or acetic acid) to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Methanol or ethanol are common solvents as they readily dissolve the reactants and the product often precipitates upon cooling.[5][6]

-

Procedure:

-

Dissolve 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde (1.0 eq) in methanol (20 mL) in a round-bottom flask.

-

Add the desired primary amine (1.0 eq). The amine can be aliphatic or aromatic, allowing for extensive library generation.

-

Add 2-3 drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.

-

Equip the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate.

-

Collect the solid by vacuum filtration and wash with a small amount of cold methanol.

-

If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization or purify by column chromatography.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry). The disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of the imine proton signal (~8.0-8.5 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

-

Application Focus 2: Precursor for Phenethylamine Derivatives

The 2,5-dimethoxy-4-substituted phenethylamine scaffold is renowned in medicinal chemistry, particularly in neuroscience, as it forms the core of many psychoactive compounds and serotonergic receptor modulators. The "2C-T" series of designer drugs, for example, are 2,5-dimethoxy-4-alkylthiophenethylamines.[7] The synthesis from the benzaldehyde typically proceeds via a nitrostyrene intermediate.

This application highlights the aldehyde's role as a key building block for neurologically active compounds, making it a valuable tool for researchers developing probes for the central nervous system or novel therapeutics.

Protocols for Biological Evaluation

After synthesizing a library of derivatives, the next critical phase is to assess their biological activity. The following are standardized, high-throughput screening protocols suitable for initial evaluation.

General Workflow for Biological Screening

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsra.net [ijsra.net]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. New designer drug, 2,5-dimethoxy-4-propylthio-beta-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde in psychedelic drug synthesis

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is an exemplary precursor that highlights the principles of targeted organic synthesis in the development of psychoactive compounds. The straightforward, two-step conversion to the amphetamine analogue ALEPH demonstrates a reliable and well-documented synthetic route. This same fundamental pathway, involving a Henry condensation followed by reduction, is applicable to the synthesis of a wide array of phenethylamines and is a cornerstone of the synthetic chemistry detailed by Shulgin. [10][14][15]The choice of nitroalkane in the first step and the specific precursor benzaldehyde dictates the final structure, allowing for systematic exploration of structure-activity relationships within this fascinating class of molecules. [8]

References

- Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.

-

Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Fantegrossi, W. E., et al. (2005). Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology. Retrieved January 27, 2026, from [Link]

-

Fantegrossi, W. E., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. PubMed. Retrieved January 27, 2026, from [Link]

-

2C-T-7. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

PiHKAL. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Glatfelter, G. C., et al. (2024). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. PubMed Central. Retrieved January 27, 2026, from [Link]

-

Shulgin, A. #3 ALEPH. (n.d.). Erowid Online Books: "PIHKAL". Retrieved January 27, 2026, from [Link]

-

2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

2,5-Dimethoxy-4-(n)-propylthiophenethylamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Chemical structures of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(Unfinished) Review of PIHKAL: A Chemical Love Story by Alexander Shulgin and Ann Shulgin. (n.d.). designer-drug.com. Retrieved January 27, 2026, from [Link]

-

(PDF) Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fuller, D. (2011). The 2C-phenethylamines Have Arrived. Forensic Toxicology Expert. Retrieved January 27, 2026, from [Link]

-

Alexander Shulgin. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Platoni, K. (2002). 2C-T-7's Bad Trip. KaraPlatoni.com. Retrieved January 27, 2026, from [Link]

-

2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin. (2023). Psychedelics.com. Retrieved January 27, 2026, from [Link]

-

Benzenhöfer, U., & Passie, T. (2010). Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin. PubMed. Retrieved January 27, 2026, from [Link]

-

PiHKAL (Phenethylamines I Have Known And Loved): A Chemical Love Story. (n.d.). Transform Press. Retrieved January 27, 2026, from [Link]

Sources

- 1. PiHKAL - Wikipedia [en.wikipedia.org]

- 2. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 3. transformpress.com [transformpress.com]

- 4. Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2C-T-7 - Wikipedia [en.wikipedia.org]

- 8. designer-drug.com [designer-drug.com]

- 9. researchgate.net [researchgate.net]

- 10. Erowid Online Books : "PIHKAL" - #3 ALEPH [erowid.org]

- 11. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]

- 12. 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | C10H12O3S | CID 611399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | 132184-35-1 | Benchchem [benchchem.com]

Application Notes and Protocols: 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde in Neurochemical Research

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Chemical Intermediate

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a substituted benzaldehyde that serves as a critical chemical intermediate in the synthesis of novel psychoactive compounds, particularly phenethylamine derivatives. While this aldehyde itself is not the primary pharmacologically active agent at neuronal receptors, its strategic importance in neurochemical research lies in its role as a precursor to potent and selective serotonergic ligands. The structural motif of a 2,5-dimethoxy-4-substituted phenyl ring is a hallmark of a class of compounds known for their high affinity and agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype.

The exploration of compounds derived from 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde is driven by the desire to understand the intricate signaling pathways of the serotonin system, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and perception. The insights gained from studying these derivatives contribute to the development of novel therapeutics for psychiatric and neurological disorders.

These application notes provide a comprehensive guide for the utilization of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde in a research setting, focusing on its conversion to its corresponding phenethylamine and subsequent characterization of this derivative's neurochemical properties. The protocols outlined below are based on established methodologies for analogous compounds and are designed to ensure scientific rigor and reproducibility.

Core Application: A Gateway to Potent Serotonergic Modulators

The primary application of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde in neurochemical research is as a starting material for the synthesis of 2-(2,5-dimethoxy-4-(methylsulfanyl)phenyl)ethanamine. This transformation is a key step in accessing a molecule with a high potential for interaction with serotonin receptors. The rationale behind this application is grounded in the well-documented structure-activity relationships of phenethylamine hallucinogens, where the 2,5-dimethoxy substitution pattern is a crucial determinant of 5-HT₂ₐ receptor agonism.

The subsequent neurochemical investigation of the synthesized phenethylamine can be broadly categorized into:

-

Receptor Binding Affinity Profiling: Determining the binding affinity of the compound for a panel of neurotransmitter receptors to establish its selectivity profile.

-

Functional Activity Characterization: Assessing the functional consequences of receptor binding, such as G-protein activation, second messenger signaling, and receptor internalization.

-

In Vivo Behavioral Analysis: Investigating the physiological and behavioral effects of the compound in animal models to correlate its neurochemical properties with its in vivo actions.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-dimethoxy-4-(methylsulfanyl)phenyl)ethanamine

This protocol describes a common synthetic route from the aldehyde to the corresponding phenethylamine.

Step 1: Nitrostyrene Formation (Henry Reaction)

-

Dissolve 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde (1 equivalent) in nitromethane (10-20 equivalents).

-

Add a catalytic amount of a suitable base, such as ammonium acetate or ethylenediammonium diacetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess nitromethane under reduced pressure.

-

The resulting crude nitrostyrene can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Reduction of the Nitrostyrene

-

Prepare a solution of the purified nitrostyrene in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH) (3-4 equivalents), in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the nitrostyrene solution to the LAH suspension at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent.

-

Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the crude phenethylamine.

-

The product can be purified by acid-base extraction followed by distillation or conversion to a salt (e.g., hydrochloride) and recrystallization.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized phenethylamine for the human 5-HT₂ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

[³H]ketanserin (radioligand).

-

Serotonin (5-HT) or a known 5-HT₂ₐ receptor antagonist (e.g., M100907) as a reference compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Microplate reader or liquid scintillation counter.

Procedure:

-

Prepare cell membranes from the HEK293 cells expressing the 5-HT₂ₐ receptor.

-

In a 96-well plate, add a fixed concentration of [³H]ketanserin (typically at its Kd value).

-

Add increasing concentrations of the synthesized phenethylamine (or the reference compound) to compete with the radioligand for binding.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Data Presentation:

| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₁ₐ Ki (nM) |

| Synthesized Phenethylamine | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Serotonin (5-HT) | Reference Value | Reference Value | Reference Value |

Protocol 3: In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the agonist activity of the synthesized phenethylamine at the 5-HT₂ₐ receptor by quantifying intracellular calcium release.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing the human 5-HT₂ₐ receptor and a G-protein that couples to phospholipase C (e.g., Gαq).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject increasing concentrations of the synthesized phenethylamine into the wells and monitor the change in fluorescence over time.

-

The peak fluorescence intensity is proportional to the intracellular calcium concentration.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation:

| Compound | 5-HT₂ₐ EC₅₀ (nM) | Emax (% of 5-HT response) |

| Synthesized Phenethylamine | Hypothetical Value | Hypothetical Value |

| Serotonin (5-HT) | Reference Value | 100% |

Visualization of a Potential Signaling Pathway

The synthesized phenethylamine derived from 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde is expected to act as an agonist at the 5-HT₂ₐ receptor, a Gq-coupled receptor. The following diagram illustrates the canonical signaling pathway.

Caption: Experimental workflow for neurochemical characterization.

Trustworthiness and Self-Validation

The integrity of the research conducted using these protocols relies on several key self-validating steps:

-

Purity of the Synthesized Compound: The purity of the synthesized phenethylamine must be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Impurities can lead to erroneous results in biological assays.

-

Use of Reference Compounds: In all biological assays, the inclusion of a well-characterized reference compound (e.g., serotonin) is essential. This allows for the normalization of data and ensures that the assay is performing as expected.

-

Reproducibility: Experiments should be repeated multiple times to ensure the reproducibility of the results. The calculation of standard deviations or standard errors of the mean is crucial for assessing the reliability of the data.

-

Orthogonal Assays: Whenever possible, the results from one type of assay should be confirmed using an orthogonal method. For example, the functional activity determined by a calcium mobilization assay could be corroborated by a second messenger assay that measures inositol phosphate production.

Conclusion

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a valuable tool in neurochemical research, not as a direct pharmacological agent, but as a key building block for the synthesis of potent and selective serotonergic ligands. The protocols and workflows detailed in these application notes provide a robust framework for researchers to synthesize and characterize novel phenethylamine derivatives. By adhering to the principles of scientific integrity and incorporating self-validating measures, the study of these compounds will continue to illuminate the complex roles of the serotonin system in brain function and disease, paving the way for the development of next-generation therapeutics.

References

There are no direct publications on the neurochemical applications of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde found in the initial search. The following references pertain to related compounds and general methodologies, which form the basis for the protocols described above.

-

Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. PubMed.[Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.[Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.[Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium.ws.[Link]

-

2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. PubMed.[Link]

-

A sensitive method for determining levels of [-]-2,5,-dimethoxy-4-methylamphetamine in the brain tissue. PubMed.[Link]

Application Notes & Protocols for the Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)phenethylamine and its Analogs

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of substituted phenethylamines, with a specific focus on derivatives from 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The 2C-T-4 Scaffold and its Significance

Substituted phenethylamines are a broad class of organic compounds with a wide range of pharmacological activities.[1][2] A notable subclass is the 2,5-dimethoxyphenethylamine family, often referred to as the "2C" series, which are known for their potent interactions with serotonin receptors.[3] The specific target of this protocol, 2-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)ethanamine (commonly known as 2C-T-4), and its analogs, are of significant interest in medicinal chemistry for exploring structure-activity relationships at these receptors.[4][5]

The synthesis commences with the commercially available or readily synthesized starting material, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. This aldehyde serves as a versatile building block for introducing the desired substitution pattern on the phenyl ring.[6] The general synthetic approach is a robust two-step process: a Henry-Knoevenagel condensation to form a nitrostyrene intermediate, followed by the reduction of this intermediate to the target phenethylamine.

Overall Synthetic Strategy

The conversion of the substituted benzaldehyde to the corresponding phenethylamine is efficiently achieved in two primary stages. This approach is widely applicable to a variety of substituted benzaldehydes for the synthesis of a library of phenethylamine derivatives.

-

Step 1: Henry-Knoevenagel Condensation. The aldehyde is reacted with a nitroalkane, typically nitroethane, in the presence of a basic catalyst. This reaction forms a carbon-carbon bond and, after dehydration, yields the corresponding β-nitrostyrene derivative.

-

Step 2: Reduction. The nitro group and the alkene double bond of the β-nitrostyrene intermediate are reduced to an amine and a single bond, respectively, to yield the final phenethylamine product.

Figure 1: General two-step synthesis pathway from a substituted benzaldehyde to a phenethylamine.

Part 1: Synthesis of 1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene

Principle of the Reaction

The first step is a Henry reaction (or nitroaldol reaction), a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7][8] This reaction is base-catalyzed and proceeds through a nitroaldol intermediate, which readily dehydrates under the reaction conditions to form the more stable conjugated nitrostyrene. The choice of a primary amine like cyclohexylamine or a salt such as ammonium acetate as the catalyst is common and effective for driving the reaction towards the dehydrated product.[9]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | 212.26 | 1.0 | 10.61 g (50 mmol) |

| Nitroethane | 75.07 | 2.0 | 7.51 g (100 mmol) |

| Ammonium Acetate | 77.08 | 1.0 | 3.85 g (50 mmol) |

| Glacial Acetic Acid | 60.05 | - | 50 mL |

| Methanol (for recrystallization) | 32.04 | - | As needed |

Procedure:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (10.61 g, 50 mmol).

-

Addition of Reagents: Add glacial acetic acid (50 mL) to the flask and stir until the aldehyde has completely dissolved. To this solution, add nitroethane (7.51 g, 100 mmol) followed by ammonium acetate (3.85 g, 50 mmol).

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle. The solution will typically turn a deep yellow to orange color. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of cold water with stirring. A yellow-orange precipitate of the nitrostyrene product will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the washings are neutral. The crude product can be purified by recrystallization from a minimal amount of boiling methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified bright yellow crystals by vacuum filtration and dry them in a desiccator.

Expected Yield: 70-85%

Characterization: The final product, 1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene, should be a bright yellow crystalline solid.[10] It can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Part 2: Reduction of the Nitrostyrene to 2C-T-4

Principle of the Reaction

The reduction of a nitrostyrene to a phenethylamine requires the reduction of both the nitro group to an amine and the carbon-carbon double bond to a single bond. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation in a single step.[11][12] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. Other reducing systems, such as sodium borohydride in the presence of a catalyst like copper(II) chloride, can also be employed as a milder alternative.[13]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| 1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene | 269.32 | 1.0 | 8.08 g (30 mmol) |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.0 | 3.41 g (90 mmol) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 200 mL |

| 15% Sodium Hydroxide (NaOH) solution | 40.00 | - | As needed |

| Anhydrous Diethyl Ether or Dichloromethane (DCM) | - | - | As needed |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |

Procedure:

!!! CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., Nitrogen or Argon) and away from any sources of moisture. All glassware must be thoroughly dried.

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (3.41 g, 90 mmol) in anhydrous THF (100 mL).

-

Addition of Nitrostyrene: Dissolve the nitrostyrene intermediate (8.08 g, 30 mmol) in anhydrous THF (100 mL) and add this solution to the dropping funnel. Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction if necessary.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting nitrostyrene spot has disappeared.

-

Quenching (Fieser workup): Cool the reaction mixture in an ice bath. EXTREME CAUTION is required for this step. Slowly and carefully add, in a dropwise manner, x mL of water, followed by x mL of 15% NaOH solution, and finally 3x mL of water, where x is the number of grams of LiAlH₄ used (in this case, x = 3.41). This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Isolation of the Freebase: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts by vacuum filtration. Wash the filter cake thoroughly with several portions of THF or diethyl ether. Combine the filtrate and the washings and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenethylamine freebase as an oil.

-

Purification as the Hydrochloride Salt: Dissolve the crude oil in a minimal amount of isopropanol or anhydrous diethyl ether. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). The hydrochloride salt of the phenethylamine will precipitate.

-

Final Purification: Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Dry the final product under vacuum.

Expected Yield: 50-70%

Characterization: The final product, 2-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)ethanamine hydrochloride, should be a white to off-white crystalline solid. It can be fully characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Figure 2: Step-by-step experimental workflow for the two-part synthesis.

References

- Vertex AI Search. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Phenyl-2-nitropropene - Wikipedia. Retrieved January 27, 2026.

- Guy, M., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry, 6(4), 526–534.

- Vertex AI Search. (n.d.). 2C-T-4 - Wikipedia. Retrieved January 27, 2026.

- Brabander, J. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(9), 7549–7567.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Substituted phenethylamine - Wikipedia. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Details for Phenethylamines - Unodc. Retrieved January 27, 2026.

- Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289.

- Vertex AI Search. (n.d.). Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | 132184-35-1 | Benchchem. Retrieved January 27, 2026.

- Gaber, M., et al. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 4, 133-143.

- D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

- Vertex AI Search. (n.d.). Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Retrieved January 27, 2026.

- ChemicalBook. (2021). What is 1-Phenyl-2-nitropropene?. Retrieved January 27, 2026.

- Halpert, M. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(1), 1-3.

- Vertex AI Search. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug .com. Retrieved January 27, 2026.

- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) - NIH. Retrieved January 27, 2026.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Phenylethylamine | 64-04-0. Retrieved January 27, 2026.

- Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved January 27, 2026.

- Vertex AI Search. (n.d.). Henry Reaction | PDF | Chemical Reactions | Catalysis - Scribd. Retrieved January 27, 2026.

- SYNTHETIKA. (n.d.). P2NP Phenyl-2-nitropropene Phenylnitropropene. Retrieved January 27, 2026.

- Smolecule. (n.d.). Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98%. Retrieved January 27, 2026.

- Gatch, M. B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12803.

- Vertex AI Search. (n.d.). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde - MDPI. Retrieved January 27, 2026.

- Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology, 9(2), 172-178.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Details for Phenethylamines [unodc.org]

- 3. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2C-T-4 - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | 132184-35-1 | Benchchem [benchchem.com]